Acide 2-iodo-oxazole-4-carboxylique

Vue d'ensemble

Description

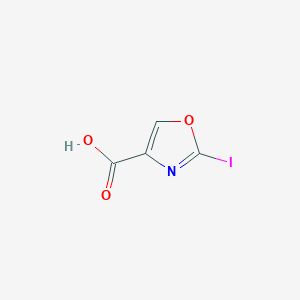

2-Iodooxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C4H2INO3 and its molecular weight is 238.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Iodooxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodooxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Métabolites fongiques bioactifs

Des dérivés de l'acide 2-iodo-oxazole-4-carboxylique ont été isolés du champignon phytopathogène Phoma macrostoma dans le cadre de la recherche de nouveaux métabolites fongiques bioactifs . Ces composés ont été évalués pour leurs activités antimicrobiennes contre un panel de bactéries et de champignons . Le nouveau composé a présenté une activité antimicrobienne faible à modérée .

Activités anti-biofilm

Les composés ont également interféré avec la formation de biofilm de Staphylococcus aureus, inhibant respectivement 65%, 75%, 79% et 76% du biofilm à 250 µg/mL . Les composés ont également présenté une activité modérée contre le biofilm préformé de S. aureus avec le pourcentage d'inhibition le plus élevé de 75% et 73% à 250 µg/mL, respectivement .

Voies de synthèse sans métal

Dans le domaine de la découverte de médicaments, l'isoxazole est un groupe hétérocyclique à cinq chaînons que l'on retrouve couramment dans de nombreux médicaments disponibles dans le commerce . Compte tenu de leur importance considérable, il est toujours impératif de libérer de nouvelles stratégies de synthèse écologiques . Cet article de synthèse met en lumière un aperçu complet des applications potentielles des voies de synthèse sans métal pour la synthèse d'isoxazoles présentant un intérêt biologique significatif .

Mécanisme D'action

Remember to always handle chemical substances like 2-Iodooxazole-4-carboxylic acid with care, following appropriate safety procedures, as they can have harmful effects . If you’re working in a lab, always refer to the Material Safety Data Sheet (MSDS) for information on handling and safety procedures.

Analyse Biochimique

Biochemical Properties

2-Iodooxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound has been shown to inhibit certain enzymes, thereby modulating the oxidative stress pathways. Additionally, 2-Iodooxazole-4-carboxylic acid can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

2-Iodooxazole-4-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2-Iodooxazole-4-carboxylic acid can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Iodooxazole-4-carboxylic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, 2-Iodooxazole-4-carboxylic acid has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodooxazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Iodooxazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Iodooxazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific cellular pathways. At high doses, 2-Iodooxazole-4-carboxylic acid can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

2-Iodooxazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, 2-Iodooxazole-4-carboxylic acid has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in cellular energy production .

Subcellular Localization

The subcellular localization of 2-Iodooxazole-4-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Iodooxazole-4-carboxylic acid has been observed to localize in the mitochondria, where it can modulate mitochondrial function and oxidative stress responses .

Activité Biologique

2-Iodooxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by data tables and research findings.

Chemical Structure and Properties

2-Iodooxazole-4-carboxylic acid belongs to the oxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the iodine atom enhances its reactivity and biological potential.

1. Antimicrobial Activity

Research has demonstrated that 2-iodooxazole-4-carboxylic acid exhibits significant antimicrobial properties. In a study evaluating various oxazole derivatives, it was found that compounds with similar structures showed varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.6 µg/mL to 250 µg/mL, indicating moderate to strong activity against biofilm formation and preformed biofilms (Table 1) .

| Compound | Target Organism | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 2-Iodooxazole-4-carboxylic acid | Staphylococcus aureus | 250 | 75 |

| Macrocidin A | Bacillus subtilis | 16.7 | N/A |

| Macrocidin Z | Micrococcus luteus | 66.7 | N/A |

2. Cytotoxic Activity

Cytotoxicity assays conducted on mammalian cell lines such as HeLa and L929 revealed that 2-iodooxazole-4-carboxylic acid exhibited weak cytotoxic effects with an IC50 value of approximately 23 µg/mL. This suggests that while the compound can inhibit cell proliferation, its cytotoxicity is relatively low compared to other agents tested .

3. Anti-inflammatory Effects

Oxazole derivatives, including 2-iodooxazole-4-carboxylic acid, have been reported to possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways. This could be particularly relevant in conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of oxazole derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that compounds similar to 2-iodooxazole-4-carboxylic acid inhibited biofilm formation by up to 79% at concentrations of 250 µg/mL. This highlights the potential of this compound in treating infections associated with biofilm-forming bacteria .

Case Study 2: Cytotoxicity Testing

A comparative analysis was performed on several oxazole derivatives against HeLa cells. The study found that while most compounds showed some level of cytotoxicity, 2-iodooxazole-4-carboxylic acid maintained a lower toxicity profile, making it a candidate for further development in cancer therapy with a focus on minimizing side effects .

Propriétés

IUPAC Name |

2-iodo-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPHCGBZIJBDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741788 | |

| Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257849-68-5 | |

| Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.